3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Description
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWBSUPVXGPHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673086 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033434-54-6 | |
| Record name | 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds via condensation reactions involving 2-aminopyridine derivatives and appropriate aldehyde or halogenated aldehyde precursors under controlled conditions. Two main approaches are reported:
- Cyclization of 2-aminonicotinate derivatives with halo-substituted aldehydes to form the imidazo[1,2-a]pyridine ring with an aldehyde at position 8 (or 3 depending on numbering conventions).
- Microwave-assisted condensation of 6-bromo-2-aminopyridine with 2-bromomalonaldehyde in ethanol/water solvent mixtures under inert atmosphere, followed by purification steps.
Detailed Preparation Methods
Microwave-Assisted Synthesis Using 6-Bromo-2-aminopyridine and 2-Bromomalonaldehyde (ChemicalBook, Tetrahedron Letters 2019)
A more recent and efficient method uses microwave irradiation to accelerate the reaction:
Reactants: 6-Bromo-2-aminopyridine (1.2 mmol) and 2-bromomalonaldehyde (1.8 mmol, 1.5 equivalents).
Solvent: Mixture of ethanol and water (1:1 v/v, total 2 mL).
-
- The reactants are dissolved in the solvent mixture in a pressure vial with stirring.
- The mixture is purged with argon to maintain an inert atmosphere.
- Microwave irradiation is applied at 150 W power.
- Reaction conditions vary depending on substituents on the aminopyridine:
- For halogen, nitro, or cyano substituents: 10 minutes at 110°C.
- For methyl or phenyl substituents: 20 minutes at 100°C.
- After reaction, solvent is evaporated.
- The residue is neutralized with triethylamine (TEA), diluted with dichloromethane (DCM), adsorbed on silica gel, and purified by column chromatography using a DCM/acetone gradient.
Yield: Approximately 80%.
Product: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a yellow powder.
| Parameter | Details |
|---|---|
| Reactants | 6-Bromo-2-aminopyridine, 2-bromomalonaldehyde |
| Solvent | Ethanol:Water (1:1) |
| Atmosphere | Argon (inert) |
| Microwave Power | 150 W |
| Temperature | 100-110°C |
| Time | 10-20 minutes |
| Purification | Column chromatography (DCM/acetone) |
| Yield | 80% |
This method is advantageous due to its rapid reaction time, mild conditions, and green chemistry aspects such as solvent choice and energy efficiency via microwave irradiation.
Comparative Analysis of Preparation Methods
| Feature | 2-Aminonicotinate + Monochloroacetaldehyde (Patent) | 6-Bromo-2-aminopyridine + 2-Bromomalonaldehyde (Microwave) |
|---|---|---|
| Reaction Time | 3-15 hours | 10-20 minutes |
| Temperature | 0-100°C | 100-110°C |
| Solvent | Water or DMF | Ethanol/Water (1:1) |
| Atmosphere | Not specified | Argon (inert) |
| Purification | Precipitation, extraction, drying | Column chromatography |
| Yield | Not explicitly stated | ~80% |
| Scalability | Suitable for scale-up | Suitable for small to medium scale |
| Energy Efficiency | Conventional heating | Microwave irradiation (energy efficient) |
Research Findings and Notes
The patent method highlights the importance of controlling reaction temperature and time to optimize the formation of the aldehyde-functionalized imidazo[1,2-a]pyridine core. The use of alkali post-reaction aids in product isolation and purification.
Microwave-assisted synthesis significantly reduces reaction time and improves yield, leveraging modern synthetic techniques. The inert atmosphere prevents side reactions and degradation of sensitive intermediates.
Both methods avoid the need for extensive purification of intermediates, streamlining the synthetic workflow.
The aldehyde group is introduced via reaction with halogenated aldehydes (monochloroacetaldehyde or 2-bromomalonaldehyde), which also contribute to the formation of the fused imidazo ring system.
The bromine substituent is either present on the starting aminopyridine or introduced via the halogenated aldehyde reagent, ensuring regioselective incorporation.
Summary Table of Preparation Conditions
| Preparation Method | Starting Materials | Key Reagents | Solvent(s) | Temperature | Time | Yield | Purification Method |
|---|---|---|---|---|---|---|---|
| 2-Aminonicotinate + Monochloroacetaldehyde | 2-Aminonicotinate, DMF-DMA, monochloroacetaldehyde | DMF-DMA, monochloroacetaldehyde, alkali | Water or DMF | 0-100°C | 3-15 hours | Not stated | Precipitation, extraction |
| Microwave-Assisted Synthesis | 6-Bromo-2-aminopyridine, 2-bromomalonaldehyde | 2-Bromomalonaldehyde, TEA | Ethanol/Water (1:1) | 100-110°C | 10-20 minutes | ~80% | Column chromatography |
Chemical Reactions Analysis
Types of Reactions
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: The major product is 3-bromoimidazo[1,2-a]pyridine-8-carboxylic acid.
Reduction: The major product is 3-bromoimidazo[1,2-a]pyridine-8-methanol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- IUPAC Name : 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
- CAS Number : 1033434-54-6
The compound features a heterocyclic structure that includes a bromine atom and an aldehyde functional group, which are crucial for its reactivity and biological interactions.
Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its structural properties facilitate the development of novel drugs targeting specific biological pathways. For instance:
- Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function. It has demonstrated significant inhibitory effects on cell proliferation in various cancer models .
- Antitubercular Agents : Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against Mycobacterium tuberculosis, with some compounds displaying minimum inhibitory concentrations (MICs) lower than clinically used drugs .
Material Science
The compound's unique structural characteristics make it valuable in material science for developing new materials with specific electronic or optical properties. Its ability to form complexes with metals can be utilized in creating sensors or catalysts .
Biological Studies
In biological research, this compound is employed to study enzyme inhibitors and receptor modulators. Its interaction with various enzymes, particularly oxidoreductases and transferases, highlights its potential as a biochemical probe .
Anticancer Research
A study focused on the anticancer properties of this compound demonstrated its ability to inhibit cell growth in multiple cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial dysfunction .
Antitubercular Activity
In another study, derivatives synthesized from this compound were tested against drug-resistant strains of Mycobacterium tuberculosis. Compounds showed remarkable potency with MIC values significantly lower than those of existing treatments .
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers of Bromoimidazo[1,2-a]pyridine Carbaldehydes
The position of bromine and aldehyde substituents critically influences physicochemical and biological properties. Key isomers include:
| Compound Name | Bromine Position | Aldehyde Position | CAS Number | Purity | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | 3 | 8 | 1033434-54-6 | 98% | 225.04 |
| 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | 3 | 2 | 59938-40-8 | 95% | 225.04 |
| 6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde | 6 | 8 | 1505349-96-1 | 95% | 225.04 |
| 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | 8 | 3 | 1232038-99-1 | 95% | 225.04 |
Key Findings :
- Reactivity : The 8-carbaldehyde group in the target compound facilitates regioselective modifications, unlike the 2-carbaldehyde isomer, which may exhibit steric hindrance due to proximity to the imidazole ring .
- Solubility : Aldehyde groups at position 8 (as in the target compound) generally improve aqueous solubility compared to position 2 derivatives, as observed in pharmacokinetic studies of similar imidazo[1,2-a]pyridines .
Functional Group Variations
Aldehyde vs. Carboxylic Acid Derivatives
Replacing the aldehyde with a carboxylic acid group alters both acidity and binding affinity:
| Compound Name | Functional Group | pKa (Predicted) | Biological Relevance |
|---|---|---|---|
| This compound | Aldehyde | N/A | Cross-coupling precursor |
| 3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid | Carboxylic acid | ~3.3 | Enhanced metal coordination capacity |
The carboxylic acid derivative (CAS: 1116691-26-9) exhibits a lower pKa (~3.3), making it suitable for chelating metal ions in catalytic systems, whereas the aldehyde derivative is preferred for Schiff base formation .
Aldehyde vs. Ester Derivatives
Esters, such as ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1254309-85-7), demonstrate improved metabolic stability but reduced electrophilicity compared to aldehydes. For example:
- Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 1254309-85-7) has a molecular weight of 287.09 g/mol and a density of 1.54 g/cm³, with applications in antitrypanosomal drug development .
- Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1250444-28-0) shows antibacterial activity but requires hydrolysis to the carboxylic acid for full efficacy .
Halogen-Substituted Analogues
Substituting bromine with other halogens or adding multiple halogens impacts electronic properties and bioactivity:
| Compound Name | Halogen Substituents | Melting Point (°C) | Key Application |
|---|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine | Br at C3 | 92–94 | Intermediate for Suzuki couplings |
| 6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine | Br at C6 and C8 | 173–174 | Anticancer agent precursor |
| 8-Bromo-6-chloroimidazo[1,2-a]pyridine | Br at C8, Cl at C6 | N/A | Antitrypanosomal lead compound |
Insights :
- Electron-Withdrawing Effects : Bromine at C3 deactivates the imidazo ring, reducing electrophilic aromatic substitution reactivity compared to chlorine-substituted analogues .
- Biological Activity: Dibromo derivatives (e.g., 6,8-dibromo-2-phenylimidazo[1,2-a]pyridine) exhibit higher cytotoxicity, as seen in their carbon content (64.47% calculated vs. 64.53% observed) and nitrogen content (7.16% vs.
Biological Activity
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H5BrN2O
- IUPAC Name : this compound
- CAS Number : 1033434-54-6
This compound belongs to the imidazo[1,2-a]pyridine family, known for significant biological and therapeutic properties. The presence of the bromine atom and the aldehyde functional group are crucial for its biological interactions.
Biochemical Interactions
This compound interacts with various enzymes, particularly oxidoreductases and transferases. Its aldehyde group can form covalent bonds with amino acid residues in the active sites of these enzymes, influencing their activity. This compound has been shown to act as a substrate for certain dehydrogenases, leading to the formation of biologically relevant derivatives.
Cellular Effects
The compound significantly affects cellular signaling pathways, especially those related to oxidative stress. It can induce apoptosis in specific cancer cell lines by activating caspase pathways and disrupting mitochondrial function. The modulation of reactive oxygen species (ROS) levels plays a pivotal role in these processes.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In studies involving various cancer cell lines, it was found to inhibit cell proliferation and induce cell death through apoptosis mechanisms. For instance:
- Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
- IC50 Values : Ranged from 5.5 μM to 12 μM across different studies, indicating effective cytotoxicity against these cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Pim-1 Kinase | Competitive | 13 nM |
| Pim-2 Kinase | Competitive | 10 nM |
These findings suggest potential applications in designing targeted therapies for cancers that rely on these kinases .
Case Study 1: Apoptosis Induction
A study demonstrated that treatment with this compound led to increased levels of cleaved caspases and PARP in A549 cells, confirming its role in apoptosis induction. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Case Study 2: Antimicrobial Activity
In addition to anticancer properties, this compound has been tested for antimicrobial activity against various bacterial strains. It exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.25 mg/mL |
| S. aureus | 0.5 mg/mL |
These results highlight its potential as a lead compound in developing new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde?
Methodological Answer: The synthesis typically involves a multi-step approach starting with functionalized pyridine derivatives. A key step is the cyclization of α-haloketones with 2-aminonicotinate precursors, followed by halogenation at the 3-position. For example, polymer-bound intermediates can be treated with brominating agents to introduce the bromo substituent . Alternatively, refluxing ethyl bromopyruvate with brominated diaminopyridines in ethanol (with NaHCO₃) achieves cyclization and bromination in moderate yields (~65%) . Scalability and purity (>97%) are optimized using readily available substrates and straightforward workup procedures .
Q. How is the purity and structure of this compound characterized?
Methodological Answer: Purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aldehydic protons at δ ~10 ppm, aromatic carbons at δ 120–150 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed mass accuracy within ±0.0162 Da) .
- IR Spectroscopy : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and imidazo-pyridine ring vibrations .
Advanced Research Questions
Q. What strategies optimize halogenation at the 3-position of the imidazo[1,2-a]pyridine scaffold?
Methodological Answer: Bromination efficiency depends on:
- Reagent Selection : NBS (N-bromosuccinimide) or Br₂ in DMF under controlled temperatures (0–25°C) .
- Positioning : Electron-rich 3-positions are more reactive; directing groups (e.g., methyl or carboxamide) enhance regioselectivity .
- Solid-Phase Synthesis : Polymer-bound intermediates reduce side reactions and simplify purification .
Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromo group at C3 and aldehyde at C8 enable diverse functionalization:
- Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids require inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
- Aldehyde Reactivity : The aldehyde can undergo condensation (e.g., with amines to form Schiff bases) or reduction (NaBH₄ to alcohol) for further derivatization .
- Electronic Effects : Electron-withdrawing groups (e.g., -CHO) deactivate the ring, slowing electrophilic substitution but enhancing metal-catalyzed couplings .
Q. What challenges arise in characterizing brominated imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Key challenges include:
- Signal Overlap in NMR : Aromatic protons in crowded regions (δ 7–9 ppm) may require 2D NMR (COSY, HSQC) for resolution .
- Isotopic Patterns in HRMS : Bromine’s natural isotopic abundance (⁷⁹Br/⁸¹Br ~1:1) complicates mass spectral interpretation; software tools (e.g., Isotope Pattern Calculator) aid analysis .
- Crystallization Difficulties : Bromine’s bulkiness can hinder crystal formation; vapor diffusion with DMSO/EtOH mixtures improves crystal quality for XRD .
Data Analysis and Contradictions
Q. How to resolve contradictions in spectroscopic data for brominated derivatives?
Methodological Answer:
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 6-bromo-8-amino derivatives ).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
- Synthetic Reproducibility : Repeat reactions under standardized conditions to rule out solvent or temperature artifacts .
Applications in Drug Development
Q. What role does this compound play in medicinal chemistry?
Methodological Answer: This scaffold is a precursor to bioactive molecules:
- Antimicrobial Agents : Bromine enhances lipophilicity, improving membrane penetration .
- Kinase Inhibitors : The aldehyde group facilitates covalent binding to cysteine residues in target proteins (e.g., CDK inhibitors) .
- SAR Studies : Systematic substitution at C3 and C8 evaluates effects on potency and selectivity .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
